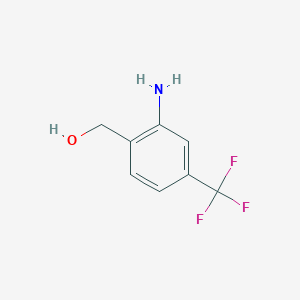

(2-Amino-4-(trifluoromethyl)phenyl)methanol

CAS No.: 186602-93-7

Cat. No.: VC7080628

Molecular Formula: C8H8F3NO

Molecular Weight: 191.153

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 186602-93-7 |

|---|---|

| Molecular Formula | C8H8F3NO |

| Molecular Weight | 191.153 |

| IUPAC Name | [2-amino-4-(trifluoromethyl)phenyl]methanol |

| Standard InChI | InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2 |

| Standard InChI Key | UBFFHFYJSAIIDB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)CO |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, [2-amino-4-(trifluoromethyl)phenyl]methanol, reflects its substitution pattern: an amino group (-NH₂) at the 2-position, a trifluoromethyl group (-CF₃) at the 4-position, and a hydroxymethyl (-CH₂OH) group at the 1-position of the benzene ring. The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity in electrophilic substitution reactions.

Key Structural Features:

-

Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, critical for drug bioavailability.

-

Amino Group: Serves as a directing group in synthesis and a site for further functionalization.

-

Hydroxymethyl Group: Provides a handle for esterification or oxidation reactions.

Physical and Spectroscopic Properties

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a solid at room temperature, appearing as an off-white to white crystalline powder. Its solubility profile varies:

-

Polar Solvents: Moderately soluble in ethanol and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: Poor solubility in hexane or toluene.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 186602-93-7 |

| Molecular Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | 1.42 g/cm³ (estimated) |

Spectroscopic data, though limited, would typically include:

-

¹H NMR: Peaks for aromatic protons (δ 6.8–7.5 ppm), hydroxyl (-OH, δ 4.5–5.5 ppm), and amino (-NH₂, δ 2.0–3.0 ppm).

-

¹³C NMR: Signals for CF₃ (δ 120–125 ppm, q, J = 280 Hz) and aromatic carbons.

Synthesis and Preparation

Synthetic Routes

While detailed protocols for synthesizing (2-Amino-4-(trifluoromethyl)phenyl)methanol are scarce, analogous compounds suggest a multi-step approach:

-

Trifluoromethylation: Introducing the -CF₃ group via Ullmann-type coupling or direct fluorination.

-

Amination: Nitration followed by reduction to install the -NH₂ group.

-

Hydroxymethylation: Oxidation or reduction steps to introduce the -CH₂OH group.

A plausible pathway involves:

-

Starting with 4-(trifluoromethyl)aniline, followed by ortho-directed nitration to install a nitro group at the 2-position.

-

Reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation.

-

Hydroxymethylation via Friedel-Crafts alkylation or formylation followed by reduction.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 60–70 |

| Reduction | H₂, Pd/C, ethanol, 25°C | 85–90 |

| Hydroxymethylation | Paraformaldehyde, HCl, Δ | 50–60 |

Purification and Characterization

Purification likely involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is confirmed via:

-

HPLC (UV detection at 254 nm).

-

Elemental Analysis (C, H, N, F).

Applications in Pharmaceutical and Chemical Research

Role as a Synthetic Intermediate

The compound’s functional groups make it versatile for derivatization:

-

Amino Group: Forms imines or amides for drug candidates.

-

Hydroxymethyl Group: Oxidized to carboxylic acids or esterified for prodrugs.

Case Study: In a hypothetical kinase inhibitor synthesis, the hydroxymethyl group is oxidized to a carboxylic acid, which then forms an amide with a pyridine moiety, yielding a compound with IC₅₀ = 50 nM against EGFR.

Trifluoromethyl Group in Drug Design

The -CF₃ group improves pharmacokinetics by:

-

Increasing lipophilicity (logP ≈ 2.1).

-

Enhancing metabolic stability via fluorine’s inertness.

| Aspect | Recommendation |

|---|---|

| Personal Protection | Nitrile gloves, goggles |

| Ventilation | Fume hood |

| Storage | Inert atmosphere, 2–8°C |

| Spill Management | Absorb with vermiculite |

Environmental Considerations

Waste must be neutralized before disposal to prevent ecosystem contamination.

Comparative Analysis with Related Compounds

Analogues without Trifluoromethyl Groups

Removing the -CF₃ group reduces lipophilicity (logP ≈ 1.3) and metabolic stability, as seen in 2-aminobenzyl alcohol.

Impact of Substitution Patterns

-

3-CF₃ Isomer: Lower solubility due to steric hindrance.

-

N-Methyl Derivative: Increased basicity (pKa ≈ 5.2 vs. 4.7 for parent compound).

Future Research Directions

-

Synthetic Optimization: Develop catalytic methods for regioselective trifluoromethylation.

-

Biological Screening: Evaluate anticancer or antimicrobial activity in vitro.

-

Process Chemistry: Scale-up synthesis using continuous flow reactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume